molecular formula C20H21Cl3N2O5S B11989061 Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate

Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate

Cat. No.: B11989061
M. Wt: 507.8 g/mol
InChI Key: HSNLCGMRFTVFOT-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is a complex organic compound with the molecular formula C20H21Cl3N2O5S. This compound is notable for its unique structure, which includes a thiophene ring, a trichloroethyl group, and a methoxybenzoyl group.

Preparation Methods

The synthesis of Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the acetyl and methyl groups. The trichloroethyl group is then added through a series of reactions involving chlorination and amination. Finally, the methoxybenzoyl group is introduced through a coupling reaction .

the synthesis generally requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

The pathways involved in its mechanism of action are complex and depend on the specific biological context. Research is ongoing to elucidate these pathways and understand how the compound exerts its effects at the molecular level .

Comparison with Similar Compounds

Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate can be compared with similar compounds such as:

  • Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
  • Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
  • Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(isobutyrylamino)ethyl}amino)-3-thiophenecarboxylate

These compounds share a similar core structure but differ in the substituents attached to the thiophene ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H21Cl3N2O5S

Molecular Weight

507.8 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H21Cl3N2O5S/c1-5-30-18(28)14-10(2)15(11(3)26)31-17(14)25-19(20(21,22)23)24-16(27)12-6-8-13(29-4)9-7-12/h6-9,19,25H,5H2,1-4H3,(H,24,27)

InChI Key

HSNLCGMRFTVFOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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